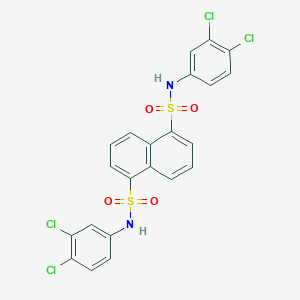
N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide is a complex organic compound with the molecular formula C22H14Cl4N2O4S2 and a molecular weight of 576.3 g/mol. This compound is characterized by its naphthalene core substituted with two 3,4-dichlorophenyl groups and two sulfonamide groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N1,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of sulfonamide groups: Sulfonamide groups are introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Attachment of 3,4-dichlorophenyl groups: The final step involves the coupling of 3,4-dichlorophenyl groups to the naphthalene core through nucleophilic substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
N~1~,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide can be compared with other similar compounds, such as:
N,N’-bis(2,3-dichlorobenzylidene)-1,5-naphthalenediamine: This compound has a similar naphthalene core but different substituents, leading to distinct chemical properties and applications.
N,N’-bis(3,4-dichlorophenyl)formamidine: This compound shares the 3,4-dichlorophenyl groups but has a different core structure, resulting in different reactivity and uses.
The uniqueness of N1,N~5~-bis(3,4-dichlorophenyl)-1,5-naphthalenedisulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C22H14Cl4N2O4S2 |
|---|---|
Peso molecular |
576.3g/mol |
Nombre IUPAC |
1-N,5-N-bis(3,4-dichlorophenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C22H14Cl4N2O4S2/c23-17-9-7-13(11-19(17)25)27-33(29,30)21-5-1-3-15-16(21)4-2-6-22(15)34(31,32)28-14-8-10-18(24)20(26)12-14/h1-12,27-28H |
Clave InChI |
ZVJOMULRSDANSC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=C1)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=C1)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















